N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule featuring a dihydropyridazinone core substituted at position 3 with a 4-methylphenyl group and linked via an acetamide moiety to a 2,6-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-7-9-17(10-8-14)18-11-12-20(26)24(23-18)13-19(25)22-21-15(2)5-4-6-16(21)3/h4-12H,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWIHDLVIASQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction of the pyridazinone core can yield dihydropyridazine derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Alcohols, carboxylic acids.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development:
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of “N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Alternatively, it may bind to receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Key Findings :
- The acetamide group in the target compound may enhance binding to hydrophobic protein pockets compared to carboxylic acid derivatives .
- Substitution at position 3 with electron-donating groups (e.g., methyl in the target compound) versus electron-withdrawing groups (e.g., chloro or fluoro) modulates electronic properties and reactivity .
Chloroacetamide Pesticides
Structurally related chloroacetamides with pesticidal activity highlight the role of substituents on biological function:
Key Findings :
- The dihydropyridazinone core in the target compound distinguishes it from pesticidal chloroacetamides, which prioritize halogenation and flexible side chains for membrane penetration .
- The 2,6-dimethylphenyl group in the target compound may reduce metabolic degradation compared to aliphatic substituents in pesticides .
Acetamide-Based Pharmaceuticals
Acetamide derivatives with aromatic and heterocyclic motifs demonstrate pharmacological relevance:
Key Findings :
Research Findings and Implications
- Binding Affinity: Docking studies using AutoDock Vina () on dihydropyridazinone analogs (e.g., Compound X in , binding affinity −8.1 kcal/mol) suggest that the target compound’s 4-methylphenyl group could enhance hydrophobic interactions in protein binding pockets .
- Synthetic Feasibility : The acetamide linkage is synthetically accessible via standard coupling reactions, as evidenced by related compounds in catalogs ().
- Limitations : Lack of direct pharmacological data for the target compound necessitates further in vitro validation.
Biological Activity
N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Structural Characteristics
The compound's structure includes:
- Aromatic rings : Contributing to its lipophilicity and potential interaction with biological membranes.
- Pyridazine moiety : Known for its role in various pharmacological activities.
- Acetamide functional group : Implicated in binding interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For example:
- In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure may enhance its ability to penetrate bacterial cell walls and disrupt cellular functions.
Anticancer Properties
Several studies have explored the anticancer potential of related compounds:
- Cytotoxicity assays demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, with IC50 values indicating significant potency. For instance, a related thiazole compound showed an IC50 of 1.61 µg/mL against specific cancer cell lines, suggesting that structural modifications can enhance efficacy .
| Compound | IC50 (µg/mL) | Cancer Type |
|---|---|---|
| Thiazole derivative | 1.61 | Colon cancer (HT29) |
| Other analogs | 23.30 | Various tumors |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Receptor interaction : Potential binding to specific receptors could modulate signaling pathways associated with cancer cell growth and apoptosis.
Case Studies
- Study on Anticancer Activity : A recent study synthesized various derivatives of the compound and evaluated their cytotoxic effects on multiple cancer cell lines. The results indicated that certain substitutions on the aromatic rings significantly enhanced anticancer activity .
- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties against a panel of pathogens. The results highlighted that modifications to the pyridazine ring improved antibacterial potency, particularly against resistant strains .
Q & A
Basic: What are the recommended synthetic routes for N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions:
- Intermediate Formation : React 2,6-dimethylaniline with acetic anhydride to form the acetamide backbone .
- Pyridazinone Ring Construction : Couple the intermediate with 3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Characterization : Use HPLC (high-performance liquid chromatography) to monitor purity (>98%), and confirm intermediates via H/C NMR (e.g., methyl protons at δ 2.1–2.3 ppm for dimethylphenyl groups) .
Basic: How can the structural integrity of this compound be validated under varying storage conditions?
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS.
- Key Stability Indicators : Monitor the pyridazinone ring (UV absorbance at 260–280 nm) and acetamide bond (FTIR peaks at 1650–1680 cm for amide C=O stretch) .
Advanced: How do substituents on the pyridazinone ring (e.g., 4-methylphenyl vs. fluorobenzyl) influence biological activity, and how can conflicting data be resolved?
- Substituent Impact : Comparative studies show that 4-methylphenyl enhances lipophilicity (logP ~3.2), improving membrane permeability, while fluorobenzyl derivatives (logP ~2.8) may reduce off-target binding .
- Data Contradictions : If bioactivity assays yield conflicting results (e.g., IC variability), validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays). Adjust solvent systems (DMSO vs. aqueous buffers) to account for solubility artifacts .
Advanced: What computational strategies are effective for predicting the compound’s binding modes to kinase targets like PI3K or MAPK?
- Docking Protocols : Use Schrödinger’s Glide with OPLS4 force field for ligand flexibility. Prioritize hydrogen bonding between the pyridazinone carbonyl and kinase hinge regions (e.g., Lys802 in PI3Kγ) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of binding poses. Analyze RMSD (<2.0 Å) and ligand-protein interaction fingerprints .
Advanced: How can researchers optimize reaction yields when scaling up synthesis from milligram to gram quantities?
- Critical Parameters :
- Catalyst Loading : Reduce Pd(PPh) from 5 mol% to 2 mol% to minimize cost without compromising yield (~85% vs. 88% at 5 mol%) .
- Solvent Optimization : Replace DMF with DMAc (dimethylacetamide) to improve solubility of bulky intermediates and reduce side reactions .
Advanced: What analytical techniques are most reliable for detecting trace impurities (<0.1%) in this compound?
- LC-MS/MS : Use a C18 column (2.6 µm particle size) with gradient elution (0.1% formic acid in acetonitrile/water). Detect impurities via MRM (multiple reaction monitoring) transitions .
- NMR Hyphenation : Combine F NMR (if fluorinated impurities are present) with DOSY to separate overlapping signals .
Advanced: How can researchers reconcile discrepancies in cytotoxicity data across different cell lines?
- Mechanistic Profiling : Perform RNA-seq on responsive vs. resistant cell lines to identify differentially expressed genes (e.g., ABC transporters affecting drug efflux).
- Microenvironment Factors : Test under hypoxic (1% O) vs. normoxic conditions; hypoxia often upregulates pro-survival pathways (e.g., HIF-1α), reducing apparent potency .
Advanced: What strategies mitigate off-target effects in in vivo models, particularly in CNS studies?
- Blood-Brain Barrier (BBB) Penetration : Calculate BBB score using PAMPA (effective permeability >4.0 × 10 cm/s). Modify the acetamide group with polar substituents (e.g., hydroxyl) to reduce CNS exposure .
- Metabolite Screening : Identify major metabolites via hepatocyte incubation; N-dealkylation or glucuronidation may produce active/toxic byproducts .
Basic: What are the standard protocols for assessing the compound’s solubility and formulation compatibility?
- Solubility Screen : Test in PBS (pH 7.4), 0.5% methylcellulose, and 10% HP-β-CD (hydroxypropyl-beta-cyclodextrin) at 1–10 mg/mL. Use nephelometry for quantification .
- Excipient Compatibility : Store lyophilized powder with mannitol or trehalose (1:1 ratio) at 25°C/60% RH for 3 months to assess stability .
Advanced: How can researchers validate the compound’s mechanism of action when phenotypic screening results conflict with target-based assays?
- Chemical Proteomics : Employ affinity pulldown with a biotinylated analog to identify off-targets. Confirm via CETSA (cellular thermal shift assay) .
- CRISPR Knockout : Generate isogenic cell lines lacking putative targets (e.g., PARP1) to confirm on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
